molecular formula C8H14O2 B13610829 rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol

Cat. No.: B13610829
M. Wt: 142.20 g/mol
InChI Key: IYLHYOVERYCLOT-XLPZGREQSA-N
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Description

rac-(1R,2R,5S)-9-oxabicyclo[331]nonan-2-ol is a bicyclic compound that features a unique structure with an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by selective reduction and oxidation steps to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol
  • rac-(1R,5S)-3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Uniqueness

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol is unique due to its specific stereochemistry and the presence of an oxygen bridge, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol

InChI

InChI=1S/C8H14O2/c9-7-5-4-6-2-1-3-8(7)10-6/h6-9H,1-5H2/t6-,7+,8+/m0/s1

InChI Key

IYLHYOVERYCLOT-XLPZGREQSA-N

Isomeric SMILES

C1C[C@H]2CC[C@H]([C@@H](C1)O2)O

Canonical SMILES

C1CC2CCC(C(C1)O2)O

Origin of Product

United States

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